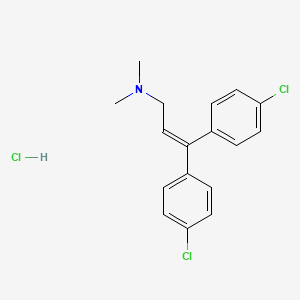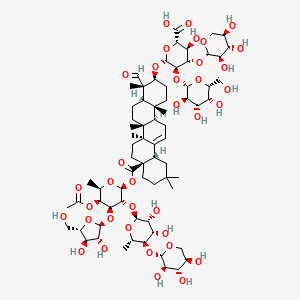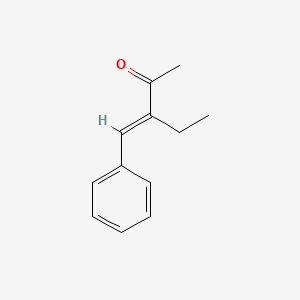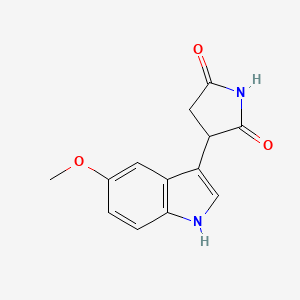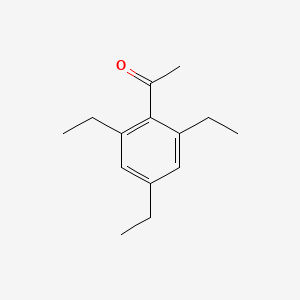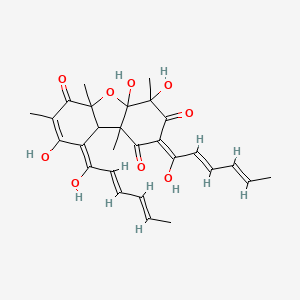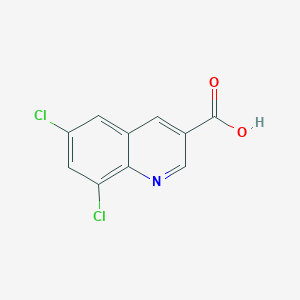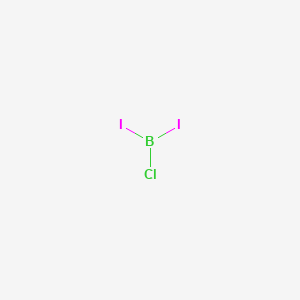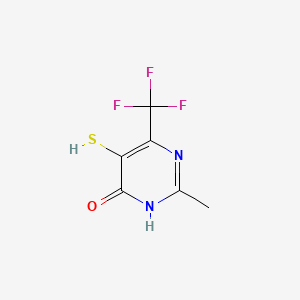
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with methyl, sulfanyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
化学反応の分析
Types of Reactions
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals or materials science.
作用機序
The mechanism of action of 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one: Lacks the sulfanyl group.
5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one: Lacks the methyl group.
2-methyl-5-sulfanyl-1H-pyrimidin-6-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can significantly influence its chemical properties, such as lipophilicity and electron-withdrawing effects, making it unique compared to similar compounds.
特性
分子式 |
C6H5F3N2OS |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5F3N2OS/c1-2-10-4(6(7,8)9)3(13)5(12)11-2/h13H,1H3,(H,10,11,12) |
InChIキー |
GYWDPWZGUGQDLO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=O)N1)S)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)

